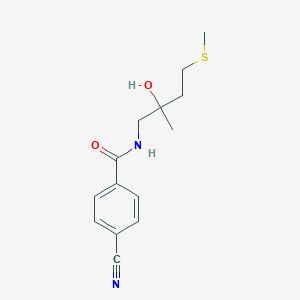

4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide” is a complex organic molecule. It contains a cyano group (-CN), a benzamide group (a benzene ring attached to a carboxamide), a hydroxy group (-OH), a methylthio group (-SCH3), and a butyl group (a four-carbon alkyl chain). Each of these functional groups contributes to the compound’s overall properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests a planar region of the molecule due to the sp2 hybridization of the carbon atoms in the benzene ring. The cyano group, being a linear group, would also contribute to the planarity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group is susceptible to hydrolysis, reduction, and addition reactions. The benzamide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like -CN, -OH, and -CONH2 would likely make the compound polar, affecting its solubility in different solvents .科学研究应用

Synthesis of Fused Heterocycles

4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide: is utilized in the synthesis of various fused heterocycles . These heterocycles are significant in pharmaceutical chemistry due to their unique biological activities. The compound serves as a precursor in creating four-membered to seven-membered rings, which are often explored for new drug development.

Anti-inflammatory and Analgesic Applications

The compound’s derivatives have been studied for their anti-inflammatory and analgesic properties . By modifying the core structure, researchers can synthesize cinnamamide derivatives that exhibit these pharmacological activities. This has implications for developing new medications for pain and inflammation management.

Antioxidant Properties

Research indicates that derivatives of 4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide may possess antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, and this application could lead to the development of protective agents against various oxidative stress-related diseases.

Antimicrobial Activity

The structural analogs of this compound have been evaluated for their antimicrobial efficacy . This research is vital in the ongoing battle against drug-resistant bacteria and could lead to new classes of antibiotics.

Anticancer Research

Due to the compound’s potential biological activities, it is being explored in anticancer research . Its ability to form different heterocycles makes it a valuable scaffold for designing drugs that could inhibit cancer cell growth.

Enzymatic Synthesis

The compound is also used in enzymatic synthesis processes . Enzymes can catalyze the formation of its derivatives under mild conditions, which is beneficial for creating complex molecules with high specificity and fewer by-products.

Drug Research and Development

Given its diverse biological activities, 4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a compound of interest in drug research and development . It can be used to synthesize a wide range of pharmacologically active molecules, contributing to the discovery of new therapeutic agents.

Continuous-Flow Reaction Technology

The compound’s derivatives can be synthesized using continuous-flow reaction technology . This method offers advantages such as short reaction times, easy control of the process, and the ability to recycle catalysts, making the synthesis more efficient and environmentally friendly.

作用机制

安全和危害

未来方向

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

属性

IUPAC Name |

4-cyano-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-14(18,7-8-19-2)10-16-13(17)12-5-3-11(9-15)4-6-12/h3-6,18H,7-8,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAUYGDUXISNCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC=C(C=C1)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B2881250.png)

![4-methyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2881251.png)

![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2881252.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2881254.png)

![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-enamide](/img/structure/B2881255.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881256.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-3-methyl-butyric acid](/img/structure/B2881257.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881258.png)

![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2881259.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2881273.png)